molecular formula C11H10N2O2 B7761085 4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid CAS No. 890624-82-5

4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid

Cat. No. B7761085
CAS RN: 890624-82-5
M. Wt: 202.21 g/mol
InChI Key: SGRSFFPRUYGFGN-UHFFFAOYSA-N
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Description

“4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid” is a member of the class of pyrazoles . It is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms .


Synthesis Analysis

The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

The molecular structure of “4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid” comprises two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The structure also includes a methyl group attached to the 4th position and a phenyl group attached to the 3rd position .


Chemical Reactions Analysis

The chemical reactions involving “4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid” include a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .


Physical And Chemical Properties Analysis

The empirical formula for “4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid” is C11H10N2O2 . The molecular weight is 202.21 . The SMILES string representation is Cn1nc(cc1C(O)=O)-c2ccccc2 .

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, a tropical disease caused by Leishmania parasites transmitted through sandfly bites, affects millions of people globally. Researchers have explored the potential of pyrazole derivatives in combating this disease. Notably, hydrazine-coupled pyrazoles, including our compound of interest, have demonstrated potent antileishmanial activity. Specifically, compound 13 exhibited remarkable antipromastigote activity, surpassing standard drugs like miltefosine and amphotericin B deoxycholate .

Antimalarial Properties

Malaria, caused by Plasmodium strains transmitted by mosquitoes, remains a major global health concern. Existing antimalarial drugs face challenges due to drug resistance. However, hydrazine-coupled pyrazole derivatives, such as compounds 14 and 15, have shown promise. Compound 15 achieved 90.4% suppression against Plasmodium berghei, highlighting its potential as an effective antimalarial agent .

D-Amino Acid Oxidase (DAO) Inhibition

Our compound selectively inhibits D-amino acid oxidase (DAO), also known as DAAO. DAO plays a crucial role in regulating D-serine levels, and inhibiting it protects cells from oxidative stress induced by D-serine. This property could have implications for neuroprotection and neurological disorders .

Tonic Pain Prevention

Interestingly, 3-methylpyrazole-5-carboxylic acid specifically prevents formalin-induced tonic pain. This finding suggests potential applications in pain management and analgesic research .

Laboratory Synthesis and Drug Intermediates

Pyrazoles, including our compound, serve as essential intermediates in drug synthesis and the preparation of natural products. Researchers utilize their ester functionality to generate derivatives with diverse medicinal and biological properties .

Antioxidant Potential

In related research, imidazole-containing compounds (including pyrazole derivatives) have been evaluated for antioxidant activity. These compounds exhibit scavenging potential comparable to ascorbic acid, making them interesting candidates for further investigation .

Mechanism of Action

Target of Action

Pyrazole derivatives have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It is known that pyrazole derivatives interact with their targets to exert their effects . The specific interactions and resulting changes would depend on the exact nature of the target and the compound’s chemical structure.

Biochemical Pathways

Pyrazole derivatives are known to affect various biochemical pathways depending on their specific targets . The downstream effects would depend on the specific pathways affected.

Result of Action

Pyrazole derivatives are known to have diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The specific effects would depend on the compound’s mode of action and the biochemical pathways it affects.

Safety and Hazards

While specific safety and hazard information for “4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid” is not available in the search results, it’s important to handle all chemicals with appropriate safety measures. This includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Future Directions

Pyrazoles, including “4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid”, have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of ongoing research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name

4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-7-9(8-5-3-2-4-6-8)12-13-10(7)11(14)15/h2-6H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRSFFPRUYGFGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid

CAS RN

890624-82-5, 879770-33-9
Record name 4-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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